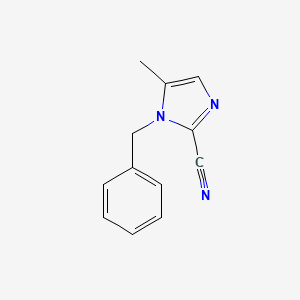
1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This particular compound features a phenylmethyl group attached to the nitrogen atom and a methyl group at the 5-position of the imidazole ring, along with a carbonitrile group at the 2-position.
Preparation Methods
The synthesis of 1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The specific details of these methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The carbonitrile group can also participate in chemical reactions, further contributing to the compound’s overall activity.
Comparison with Similar Compounds
1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- can be compared with other similar compounds, such as:
1H-Imidazole, 1-(phenylmethyl)-: This compound lacks the carbonitrile and methyl groups, which may result in different chemical and biological properties.
1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-: This compound has a carboxaldehyde group instead of a carbonitrile group, leading to different reactivity and applications.
1-methyl-1H-imidazole-5-carbonitrile: This compound has a methyl group at the 1-position and a carbonitrile group at the 5-position, which may affect its chemical behavior and biological activity.
Properties
CAS No. |
55675-81-5 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1-benzyl-5-methylimidazole-2-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-10-8-14-12(7-13)15(10)9-11-5-3-2-4-6-11/h2-6,8H,9H2,1H3 |
InChI Key |
ONHXHDYJHMWEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















